molecular formula C14H16BrNO3 B14110143 (E)-1-(8-bromo-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-3-(dimethylamino)prop-2-en-1-one

(E)-1-(8-bromo-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-3-(dimethylamino)prop-2-en-1-one

Cat. No.: B14110143
M. Wt: 326.19 g/mol
InChI Key: OMNCNMSIAHCYRW-UHFFFAOYSA-N
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Description

The compound “(2E)-1-(8-bromo-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-3-(dimethylamino)prop-2-en-1-one” is a synthetic organic molecule that features a brominated benzodioxepin ring system and a dimethylamino prop-2-en-1-one moiety. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves the following steps:

    Formation of the Benzodioxepin Ring: This can be achieved through a cyclization reaction involving a suitable precursor, such as a brominated phenol and an appropriate diol.

    Introduction of the Dimethylamino Group: This step often involves the use of dimethylamine in the presence of a base to form the dimethylamino prop-2-en-1-one moiety.

    Final Assembly: The final step involves coupling the benzodioxepin ring with the dimethylamino prop-2-en-1-one moiety under specific reaction conditions, such as the use of a coupling reagent like EDCI or DCC.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxides.

    Reduction: Reduction reactions could target the carbonyl group in the prop-2-en-1-one moiety, potentially forming alcohol derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield N-oxides, reduction could produce alcohols, and substitution could introduce various functional groups onto the benzodioxepin ring.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules, particularly those with potential biological activity.

Biology

In biological research, the compound might be investigated for its potential as a pharmacological agent, given the presence of the dimethylamino group, which is a common feature in many bioactive molecules.

Medicine

In medicine, the compound could be explored for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.

Industry

In industry, the compound might find applications in the development of new materials, such as polymers or coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, compounds with a dimethylamino group can interact with various enzymes or receptors, potentially inhibiting or activating their function. The benzodioxepin ring might also contribute to the compound’s overall activity by facilitating interactions with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Similar Compounds

    (2E)-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-3-(dimethylamino)prop-2-en-1-one: Lacks the bromine atom, which might affect its reactivity and biological activity.

    (2E)-1-(8-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-3-(dimethylamino)prop-2-en-1-one: Similar structure but with a chlorine atom instead of bromine, potentially leading to different chemical and biological properties.

Uniqueness

The presence of the bromine atom in the compound makes it unique compared to its analogs, as bromine can influence the compound’s reactivity, stability, and interactions with biological targets.

Properties

IUPAC Name

1-(7-bromo-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)-3-(dimethylamino)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BrNO3/c1-16(2)5-4-12(17)10-8-13-14(9-11(10)15)19-7-3-6-18-13/h4-5,8-9H,3,6-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMNCNMSIAHCYRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC(=O)C1=CC2=C(C=C1Br)OCCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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